SiR-PEG3-TCO
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SiR-PEG3-TCO involves several steps:
Synthesis of Silicon Rhodamine: The silicon rhodamine dye is synthesized through a series of organic reactions, including the formation of the xanthene core and subsequent functionalization with silicon-containing groups.
Attachment of Polyethylene Glycol: The polyethylene glycol linker is attached to the silicon rhodamine dye through esterification or amidation reactions, enhancing the solubility and biocompatibility of the compound.
Introduction of Trans-Cyclooctene: The trans-cyclooctene group is introduced via a click chemistry reaction, typically involving the reaction of an alkyne-functionalized silicon rhodamine-PEG intermediate with a trans-cyclooctene azide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include:
Large-Scale Organic Synthesis: Scaling up the synthesis of silicon rhodamine and its intermediates.
Purification: Utilizing techniques such as column chromatography and recrystallization to achieve high purity.
Quality Control: Implementing rigorous quality control measures to ensure consistency and reproducibility
Chemical Reactions Analysis
Types of Reactions
SiR-PEG3-TCO undergoes several types of chemical reactions:
Click Chemistry: The trans-cyclooctene group reacts rapidly and selectively with tetrazine groups in an inverse electron-demand Diels-Alder reaction, forming stable covalent bonds
Fluorescence Quenching and Activation: The silicon rhodamine dye can undergo fluorescence quenching and activation depending on its environment and interactions with other molecules
Common Reagents and Conditions
Tetrazine Reagents: Used in click chemistry reactions with the trans-cyclooctene group.
Organic Solvents: Such as dimethyl sulfoxide (DMSO) and acetonitrile, are commonly used in the synthesis and reactions of this compound
Major Products
Scientific Research Applications
SiR-PEG3-TCO has a wide range of applications in scientific research:
Biological Imaging: Used as a fluorescent probe for imaging live cells and tissues due to its near-infrared fluorescence properties
Protein Labeling: Enables specific labeling of proteins and other biomolecules through click chemistry reactions
Drug Delivery: Utilized in the development of targeted drug delivery systems, allowing for precise delivery and release of therapeutic agents
Material Science: Applied in the creation of advanced materials with specific fluorescent properties for various applications
Mechanism of Action
The mechanism of action of SiR-PEG3-TCO involves:
Comparison with Similar Compounds
SiR-PEG3-TCO can be compared with other similar compounds:
SiR-PEG4-Alkyne: Another silicon rhodamine derivative with a polyethylene glycol linker and an alkyne group, used in click chemistry reactions
Methyltetrazine-PEG4-SS-PEG4-Methyltetrazine: A compound with similar click chemistry properties but different functional groups and applications
Conclusion
This compound is a versatile compound with significant applications in biological imaging, protein labeling, drug delivery, and material science. Its unique combination of silicon rhodamine, polyethylene glycol, and trans-cyclooctene makes it a valuable tool in scientific research .
Properties
Molecular Formula |
C44H58N4O8Si |
---|---|
Molecular Weight |
799.0 g/mol |
IUPAC Name |
[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[[3',7'-bis(dimethylamino)-5',5'-dimethyl-1-oxospiro[2-benzofuran-3,10'-benzo[b][1]benzosiline]-5-carbonyl]amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C44H58N4O8Si/c1-47(2)32-15-18-36-39(29-32)57(5,6)40-30-33(48(3)4)16-19-37(40)44(36)38-28-31(14-17-35(38)42(50)56-44)41(49)45-20-22-52-24-26-54-27-25-53-23-21-46-43(51)55-34-12-10-8-7-9-11-13-34/h7-8,14-19,28-30,34H,9-13,20-27H2,1-6H3,(H,45,49)(H,46,51)/b8-7+ |
InChI Key |
ASYAHYYZMXOOKT-BQYQJAHWSA-N |
Isomeric SMILES |
CN(C)C1=CC2=C(C=C1)C3(C4=C([Si]2(C)C)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)NCCOCCOCCOCCNC(=O)OC6CCC/C=C/CC6)C(=O)O3 |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C3(C4=C([Si]2(C)C)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)C(=O)NCCOCCOCCOCCNC(=O)OC6CCCC=CCC6)C(=O)O3 |
Origin of Product |
United States |
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